molecular formula C23H26N2O5 B2918826 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide CAS No. 921863-47-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2918826
CAS No.: 921863-47-0
M. Wt: 410.47
InChI Key: SZFYXUOBOBCZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide (CAS: 921863-47-0) is a benzamide derivative featuring a fused benzo[b][1,4]oxazepin ring system. Its molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 410.5 g/mol . The structure includes a 2,6-dimethoxybenzamide moiety attached to a 5-allyl-substituted oxazepinone core. The Smiles notation (C=CCN1C(=O)C(C)(C)COc2ccc(NC(=O)c3c(OC)cccc3OC)cc21) highlights the allyl group, dimethyl substituents, and methoxy positions .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-12-25-16-13-15(10-11-17(16)30-14-23(2,3)22(25)27)24-21(26)20-18(28-4)8-7-9-19(20)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFYXUOBOBCZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound with a unique molecular structure that suggests significant potential for various biological activities. This article explores its biological activity through detailed research findings, case studies, and comparative data.

Molecular Structure and Characteristics

The compound features a tetrahydrobenzo[b][1,4]oxazepine core combined with an allyl group and a dimethoxybenzamide moiety. Its molecular formula is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of approximately 357.46 g/mol. The structural configuration is critical as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

  • Kinase Inhibition : Preliminary studies suggest that it may act as a kinase inhibitor, which could have implications in cancer treatment and other conditions where kinase activity is dysregulated.
  • Ion Channel Modulation : The compound has been shown to interact with ion channels, potentially offering therapeutic benefits in conditions such as asthma and other respiratory disorders.
  • Ulcer Healing Properties : In animal models, the compound demonstrated efficacy in reducing ulcer size and promoting healing more effectively than standard treatments.
  • Bronchodilatory Effects : Its structure implies potential bronchodilatory effects, making it a candidate for anti-asthmatic medication.

Study on Ulcer Healing

A study conducted on the effects of this compound involved inducing ulcers in animal models followed by treatment with the compound. Results indicated:

  • Reduction in Ulcer Size : The treated group showed a significant decrease in ulcer size compared to control groups.
  • Healing Rate : The healing rate was notably higher in the treated group with a lower ulcerogenic index than standard treatments.

Study on Bronchodilation

In another investigation focusing on respiratory effects:

  • Methodology : The compound was tested in bronchoconstriction models using animals.
  • Findings : It effectively relaxed airway muscles and improved breathing parameters significantly compared to untreated controls.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct features that may influence biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(5-propyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)Similar oxazepine coreDifferent alkyl substitution affecting potency
N-(5-benzyl)-tetrahydrobenzo[b][1,4]oxazepinBenzyl substitution instead of allylPotentially different biological activity profiles
N-(5-hydroxy)-tetrahydrobenzo[b][1,4]oxazepinHydroxyl functionalizationMay exhibit different reactivity and therapeutic effects

The unique substitution pattern of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) contributes to its distinct biological properties compared to similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Substituents on Benzamide Key Modifications Reference
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide (921863-47-0) C₂₃H₂₆N₂O₅ 410.5 Benzo[b][1,4]oxazepin 2,6-dimethoxy Allyl group at position 5
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide (921790-35-4) C₂₃H₂₆N₂O₄ 394.5 Benzo[b][1,4]oxazepin 2-ethoxy Ethoxy replaces dimethoxy
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide (921543-19-3) C₂₃H₂₈N₂O₆ 428.5 Benzo[b][1,4]oxazepin 3,4,5-trimethoxy Ethyl group at position 5
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide (921915-44-8) C₂₁H₃₂N₂O₄S 408.6 Benzo[b][1,4]oxazepin Cyclohexanesulfonamide Isobutyl group at position 5; sulfonamide replaces benzamide
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) C₁₈H₂₄N₂O₄ 332.4 Isoxazole 2,6-dimethoxy Isoxazole core (vs. oxazepin)

Key Findings and Inferences

Impact of Substituent Polarity: The 2,6-dimethoxybenzamide group in the target compound and Isoxaben enhances hydrophilicity compared to analogs with ethoxy (e.g., 921790-35-4) or alkyl chains (e.g., 921915-44-8) .

Core Structure Differences :

  • The benzo[b][1,4]oxazepin core in the target compound and its analogs introduces a seven-membered ring with an oxygen and nitrogen atom, contrasting with Isoxaben’s isoxazole (five-membered ring with two heteroatoms). This difference likely affects conformational flexibility and binding interactions .

Alkyl Chain Modifications :

  • Replacement of the allyl group (target compound) with ethyl (921543-19-3) or isobutyl (921915-44-8) alters steric bulk, which could influence receptor binding or metabolic stability .

Agrochemical vs. Pharmaceutical Potential: Isoxaben is a well-documented herbicide targeting cellulose biosynthesis in plants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.